

# (Rac)-Epoxiconazole: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-Epoxiconazole

Cat. No.: B7943502

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This technical guide provides an in-depth overview of **(Rac)-Epoxiconazole**, a broad-spectrum triazole fungicide. It covers its chemical identity, mechanism of action, synthesis, and relevant experimental data and protocols, designed to support research and development activities.

## Chemical Identity

Identifier	Value
IUPAC Name	(2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole
CAS Number	135319-73-2 (for the racemate)
Alternate CAS Numbers	106325-08-0 (formerly used for the racemate), 133855-98-8 (for the (2R,3S) enantiomer)
Molecular Formula	C <sub>17</sub> H <sub>13</sub> ClFN <sub>3</sub> O
Molecular Weight	329.76 g/mol

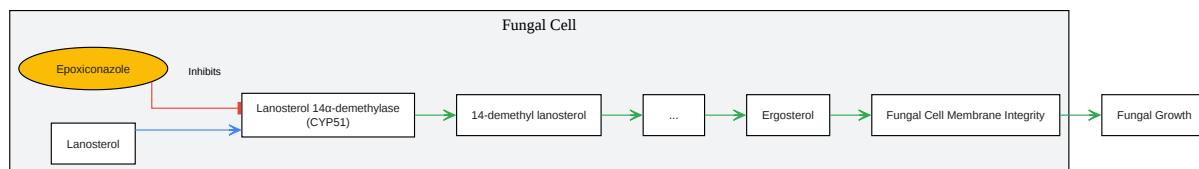
It is important to note that while multiple CAS numbers have been associated with Epoxiconazole, 135319-73-2 is the currently accepted identifier for the racemic mixture. The compound contains two stereocenters, leading to four possible stereoisomers. The commercial

product is a racemic mixture of the (2R,3S) and (2S,3R) enantiomers, which are responsible for its fungicidal activity.

## Mechanism of Action: Inhibition of Sterol Biosynthesis

**(Rac)-Epoxiconazole**'s primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol 14 $\alpha$ -demethylase (CYP51). This enzyme is a critical component in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential structural component of fungal cell membranes, analogous to cholesterol in mammalian cells.

By binding to the heme iron in the active site of CYP51, Epoxiconazole blocks the demethylation of lanosterol, a precursor to ergosterol. This disruption leads to the accumulation of toxic methylated sterols and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition results in impaired membrane fluidity and function, ultimately inhibiting fungal growth and proliferation.[\[1\]](#)[\[2\]](#)



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Caption: Signaling pathway of Epoxiconazole's inhibition of fungal ergosterol biosynthesis.

## Synthesis of (Rac)-Epoxiconazole

The synthesis of **(Rac)-Epoxiconazole** is a multi-step process. While various specific methodologies exist, a general and illustrative synthetic route is described below. This process

involves the formation of a key intermediate, a substituted propylene, followed by epoxidation and condensation with 1,2,4-triazole.

## Representative Experimental Protocol for Synthesis

### Step 1: Synthesis of 1-(2-chlorophenyl)-2-(4-fluorophenyl)-1-propylene

- In a reaction vessel, dissolve 4-fluoro- $\alpha$ -methyl styrene and o-chlorohalobenzene in an organic solvent such as toluene.
- Add a suitable catalyst (e.g., a palladium-based catalyst) and a base (e.g., sodium tert-butoxide).
- Heat the reaction mixture to 60-150°C and maintain the temperature for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).
- After cooling, the reaction mixture is worked up by washing with water and brine, followed by drying the organic phase over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 1-(2-chlorophenyl)-2-(4-fluorophenyl)-1-propylene.

### Step 2: Synthesis of 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-bromo-1-propylene

- Dissolve the product from Step 1 in an organic solvent (e.g., dichloromethane).
- Slowly add a brominating reagent, such as N-bromosuccinimide (NBS), to the solution at a temperature between 0-60°C.
- Stir the reaction mixture until completion.
- The reaction is quenched, and the product is extracted and purified as described in the previous step to yield 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-bromo-1-propylene.

### Step 3: Synthesis of **(Rac)-Epoxiconazole**

- The bromo-propylene intermediate from Step 2 is subjected to oxidation and condensation. This can be achieved in a one-pot reaction.
- Dissolve the intermediate in a suitable solvent.
- Add an oxidizing agent (e.g., a peroxy acid like m-CPBA) to form the epoxide ring.
- Subsequently, add 1,2,4-triazole and a base (e.g., sodium hydride) to the reaction mixture to facilitate the condensation reaction.
- The reaction is stirred at an appropriate temperature until completion.
- The final product, **(Rac)-Epoxiconazole**, is isolated and purified through extraction and recrystallization to yield a crystalline solid.

## Quantitative Data on Fungicidal Efficacy

The efficacy of **(Rac)-Epoxiconazole** has been demonstrated against a wide range of fungal pathogens. The following tables summarize representative data on its inhibitory activity.

Table 1: In Vitro Mycelial Growth Inhibition of Various Fungal Pathogens by Epoxiconazole

Fungal Species	EC <sub>50</sub> (mg/L)	Reference
Fusarium graminearum	0.05 - 0.20	[3]
Septoria tritici	0.10 - 0.50	
Puccinia triticina	0.08 - 0.35	
Mycosphaerella fijiensis	0.02 - 0.15	

Table 2: Field Trial Efficacy of Epoxiconazole on Wheat Diseases

Disease	Application Rate (g a.i./ha)	Disease Control (%)	Yield Increase (%)
Septoria Leaf Blotch	125	75 - 90	10 - 20
Powdery Mildew	125	80 - 95	8 - 15
Leaf Rust	125	85 - 98	12 - 25

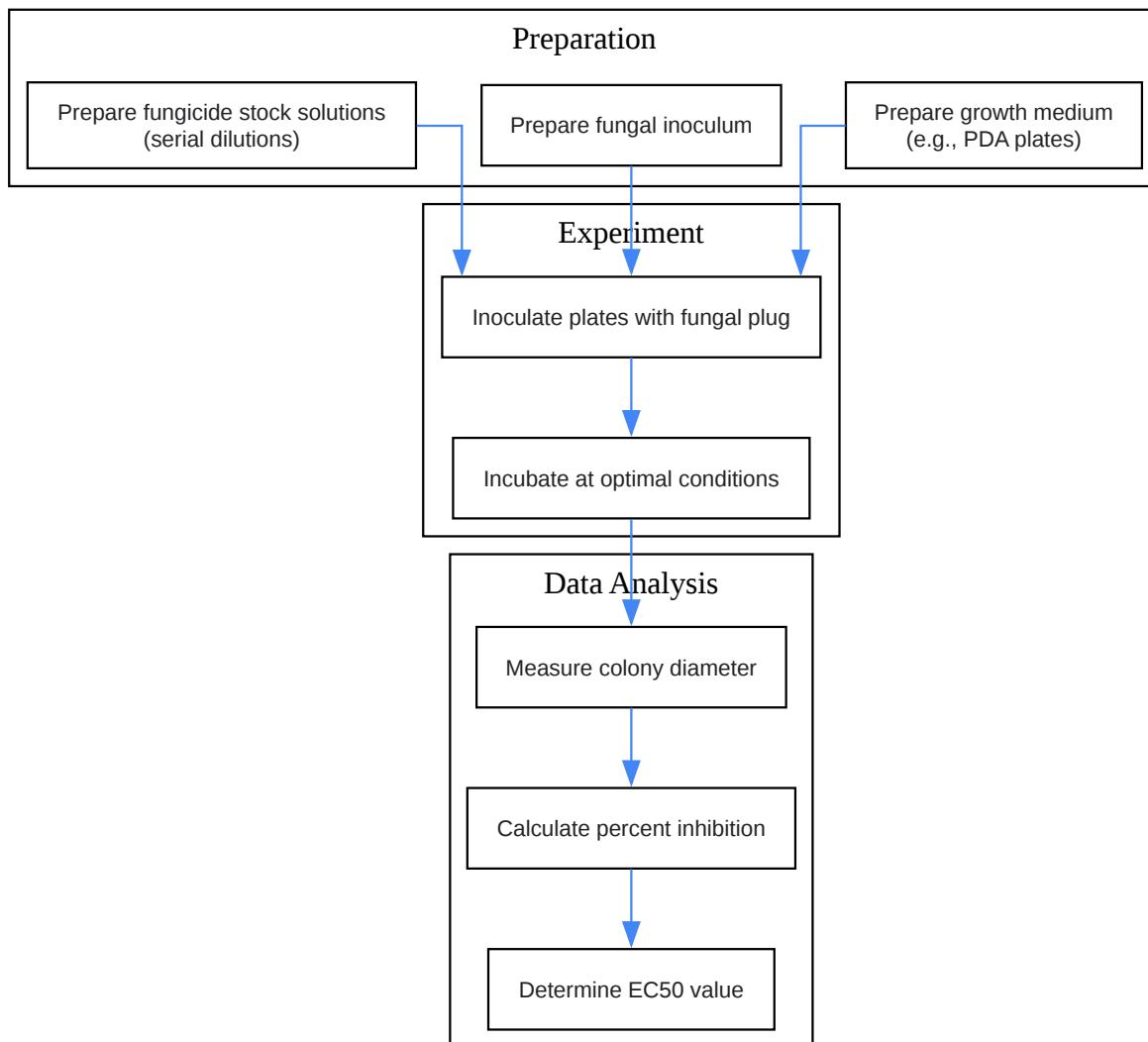
## Experimental Protocols for Efficacy Testing

The following provides a generalized workflow for assessing the in vitro and in vivo efficacy of **(Rac)-Epoxiconazole**.

### In Vitro Antifungal Susceptibility Testing

This protocol determines the concentration of the fungicide that inhibits fungal growth.

- Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with various concentrations of **(Rac)-Epoxiconazole**. A stock solution of the fungicide is typically prepared in a solvent like DMSO and then serially diluted.
- Inoculation: A small plug of mycelium from a pure, actively growing fungal culture is placed in the center of each fungicide-amended and control (no fungicide) agar plate.
- Incubation: The plates are incubated at a temperature optimal for the specific fungus (e.g., 25°C) in the dark.
- Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony on the control plate reaches the edge of the plate.
- Data Analysis: The percentage of growth inhibition is calculated for each concentration relative to the control. The EC<sub>50</sub> (Effective Concentration to inhibit 50% of growth) is then determined by plotting the inhibition percentage against the log of the fungicide concentration and fitting the data to a dose-response curve.

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Caption: A logical workflow for in vitro fungicide efficacy testing.

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- To cite this document: BenchChem. [(Rac)-Epoxiconazole: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7943502#iupac-name-and-cas-number-for-rac-epoxiconazole]

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